molecular formula C24H40O5 B1668087 Butaprost CAS No. 69648-38-0

Butaprost

Cat. No. B1668087
CAS RN: 69648-38-0
M. Wt: 408.6 g/mol
InChI Key: XRISENIKJUKIHD-IOOSKWMSSA-N
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Description

Butaprost is a selective prostaglandin E receptor (EP2) agonist . It is a structural analog of PGE 2 and has been used to pharmacologically define the EP receptor expression profile of various human and animal tissues and cells .


Molecular Structure Analysis

Butaprost has a molecular formula of C24H40O5 . It has a double-bond stereo and 4 of 4 defined stereocentres . The average mass is 408.571 Da and the monoisotopic mass is 408.287567 Da .


Chemical Reactions Analysis

Butaprost does not show toxicity against Tenon’s tissue but inhibits conjunctival fibroblast proliferation by reducing collagen synthesis . EP2 receptor activation enhances the cAMP cascade, which might be an important mechanism underlying this effect .


Physical And Chemical Properties Analysis

Butaprost has a density of 1.1±0.1 g/cm^3, a boiling point of 525.1±50.0 °C at 760 mmHg, and a flash point of 168.4±23.6 °C . It has 5 H bond acceptors, 2 H bond donors, and 14 freely rotating bonds .

Safety And Hazards

Butaprost should be handled with care to avoid breathing mist, gas, or vapours and contact with skin and eye . In case of skin contact, wash off with soap and plenty of water .

Future Directions

Given the significance of wound healing modulation in blebs, Butaprost’s inhibitory effect on subconjunctival Tenon’s fibroblasts may be beneficial in managing postoperative scarring in glaucoma surgery . Future studies assessing the conjunctiva obtained from glaucoma patients during trabeculectomy or glaucoma drainage implants are needed .

properties

IUPAC Name

methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,4R)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O5/c1-3-14-24(15-9-16-24)22(27)12-8-11-19-18(20(25)17-21(19)26)10-6-4-5-7-13-23(28)29-2/h8,11,18-19,21-22,26-27H,3-7,9-10,12-17H2,1-2H3/b11-8+/t18-,19-,21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRISENIKJUKIHD-LHQZMKCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCC1)C(CC=CC2C(CC(=O)C2CCCCCCC(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1(CCC1)[C@@H](C/C=C/[C@H]2[C@@H](CC(=O)[C@@H]2CCCCCCC(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048993
Record name (R)-Butaprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butaprost

CAS RN

69648-38-0
Record name Butaprost
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69648-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butaprost [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069648380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-Butaprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUTAPROST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HP16WVP23Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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